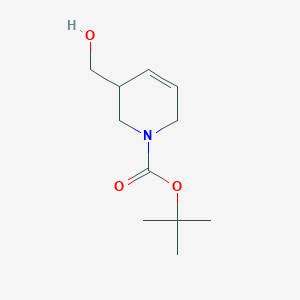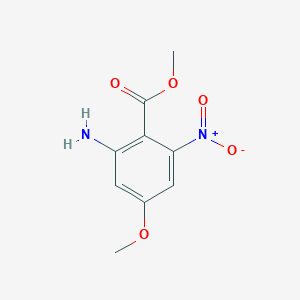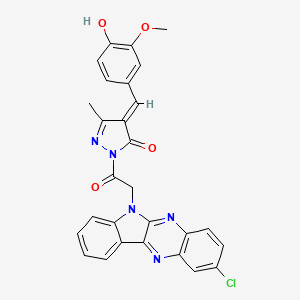
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the anthracene ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chlorine atom to the desired position on the anthracene ring.
Etherification: Attachment of the butylphenoxy group through an ether linkage.
Hydroxylation: Introduction of a hydroxyl group to the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while substitution reactions can yield various substituted anthracene derivatives.
Scientific Research Applications
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can inhibit certain enzymes, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-(4-methylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(4-ethylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(4-propylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylphenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substituents.
Properties
CAS No. |
110326-68-6 |
|---|---|
Molecular Formula |
C24H20ClNO4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-amino-2-(4-butylphenoxy)-6-chloro-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H20ClNO4/c1-2-3-4-13-5-8-15(9-6-13)30-19-12-18(27)20-21(22(19)26)23(28)16-10-7-14(25)11-17(16)24(20)29/h5-12,27H,2-4,26H2,1H3 |
InChI Key |
KMSQDLGNPPRBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


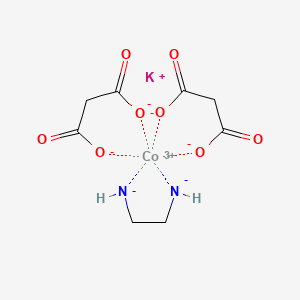
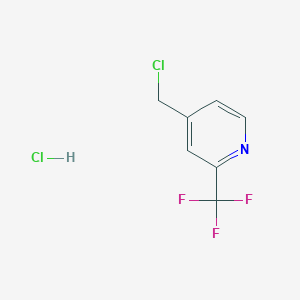

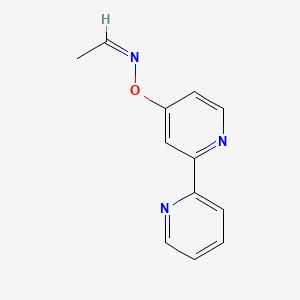

![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)

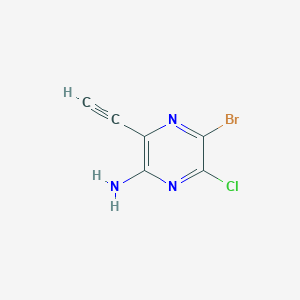
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)

![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1Z,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B13138710.png)
